4-Nitrophenyl 2-iodobenzoate
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Overview
Description
4-Nitrophenyl 2-iodobenzoate: is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a nitrophenyl group and an iodobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitrophenyl 2-iodobenzoate typically involves the esterification of 4-nitrophenol with 2-iodobenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine, and an organic solvent like chloroform. The mixture is heated under reflux for a specific period, usually around 1 hour, to facilitate the reaction. After the reaction is complete, the solvent is removed under reduced pressure, and the resulting solid residue is recrystallized to obtain pure this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Nitrophenyl 2-iodobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The nitro group and iodine atom can participate in nucleophilic and electrophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions.
Oxidation Reactions: The aromatic rings can undergo oxidation reactions, leading to the formation of quinones or other oxidized products.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) and hydrogen gas (H2) are employed for the reduction of the nitro group.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation reactions.
Major Products Formed:
Substitution Reactions: Products include substituted phenyl esters or iodobenzoates.
Reduction Reactions: The major product is 4-aminophenyl 2-iodobenzoate.
Oxidation Reactions: Products include quinones or other oxidized aromatic compounds.
Scientific Research Applications
4-Nitrophenyl 2-iodobenzoate has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Nitrophenyl 2-iodobenzoate involves its interaction with various molecular targets. The nitro group and iodine atom can participate in electrophilic and nucleophilic interactions, respectively. These interactions can lead to the formation of covalent bonds with target molecules, altering their structure and function. The compound can also undergo redox reactions, influencing cellular redox states and signaling pathways .
Comparison with Similar Compounds
- 4-Nitrophenyl 2-methylbenzoate
- 4-Nitrophenyl 4-hydroxy-3-methylbenzoate
- 2-Iodo-6-methoxy-4-nitroaniline
Comparison: 4-Nitrophenyl 2-iodobenzoate is unique due to the presence of both a nitro group and an iodine atom, which confer distinct reactivity and chemical properties. Compared to similar compounds, it offers a combination of electrophilic and nucleophilic sites, making it versatile for various chemical reactions and applications .
Properties
CAS No. |
875647-23-7 |
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Molecular Formula |
C13H8INO4 |
Molecular Weight |
369.11 g/mol |
IUPAC Name |
(4-nitrophenyl) 2-iodobenzoate |
InChI |
InChI=1S/C13H8INO4/c14-12-4-2-1-3-11(12)13(16)19-10-7-5-9(6-8-10)15(17)18/h1-8H |
InChI Key |
XPOCHGQINUEXCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])I |
Origin of Product |
United States |
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